

A Comprehensive Technical Guide to the Physical Properties of Methyl Triflate (MeOTf)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoromethanesulfonate*

Cat. No.: *B1224126*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl **trifluoromethanesulfonate**, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity makes it a crucial reagent in the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its physical properties is paramount for its safe handling, effective use in experimental design, and for process scale-up. This technical guide provides an in-depth overview of the core physical characteristics of methyl triflate, supported by structured data, generalized experimental protocols for property determination, and a logical workflow for its application in methylation reactions.

Core Physical Properties

The physical properties of methyl triflate have been extensively documented. The following tables summarize the key quantitative data from various sources, providing a consolidated reference for researchers.

Table 1: Fundamental Physical Properties

Property	Value	Source(s)
Molecular Formula	<chem>C2H3F3O3S</chem>	[1] [2] [3] [4]
Molecular Weight	164.10 g/mol	[1] [2] [3] [5] [6]
Appearance	Colorless to light yellow or brown liquid	[1] [5] [6] [7]
Density	1.45 g/mL at 25 °C	[1] [8] [9] [10] [11]
	1.496 g/mL	[3] [8]
1.50 g/mL (Specific Gravity at 20°C/20°C)		[4]
CAS Number	333-27-7	[1] [2] [3] [4] [6]

Table 2: Thermal and Optical Properties

Property	Value	Source(s)
Boiling Point	94-99 °C at 760 mmHg	[8] [9] [10] [11]
95 °C		[1]
98-99 °C		[2]
99 °C		[4]
100 °C		[3]
201-210 °F (94-99 °C)		[5] [6] [7]
Melting Point	-64 °C	[3]
-108 °C		[2]
Flash Point	38 °C (100.4 °F)	[1] [3] [4]
101 °F (38.3 °C)		[5] [6] [12]
Refractive Index (n _{20/D})	1.326	[8] [9] [10] [11]
1.33		[4]

Table 3: Solubility and Reactivity Profile

Property	Description	Source(s)
Solubility in Water	Insoluble, hydrolyzes.	[3] [5] [6] [7] [8]
Solubility in Organic Solvents	Soluble in chloroform and ethyl acetate.	[12]
Reactivity	Powerful methylating agent. Reacts with a wide range of nucleophiles. Sensitive to heat and moisture. Reacts with acids to liberate heat. Can react vigorously with strong oxidizing acids. Generates heat with caustic solutions. Flammable hydrogen is generated by mixing with alkali metals and hydrides.	[3] [5] [8] [12]

Experimental Protocols for Physical Property Determination

While specific experimental data for the determination of methyl triflate's properties are proprietary to the original researchers, the following are detailed, generalized methodologies that can be employed to measure the physical properties of a liquid compound like MeOTf in a laboratory setting.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

- Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned

just below the side arm of the distillation head to accurately measure the temperature of the vapor.

- **Sample Preparation:** Place a small volume of methyl triflate and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.
- **Observation:** Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[\[13\]](#)

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

- **Mass Measurement:** Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume) on an analytical balance.
- **Filling:** Carefully fill the pycnometer with methyl triflate, ensuring there are no air bubbles. The temperature of the liquid should be recorded.
- **Final Mass:** Weigh the filled pycnometer.
- **Calculation:** The mass of the methyl triflate is the difference between the mass of the filled and empty pycnometer. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[\[13\]](#)[\[14\]](#)

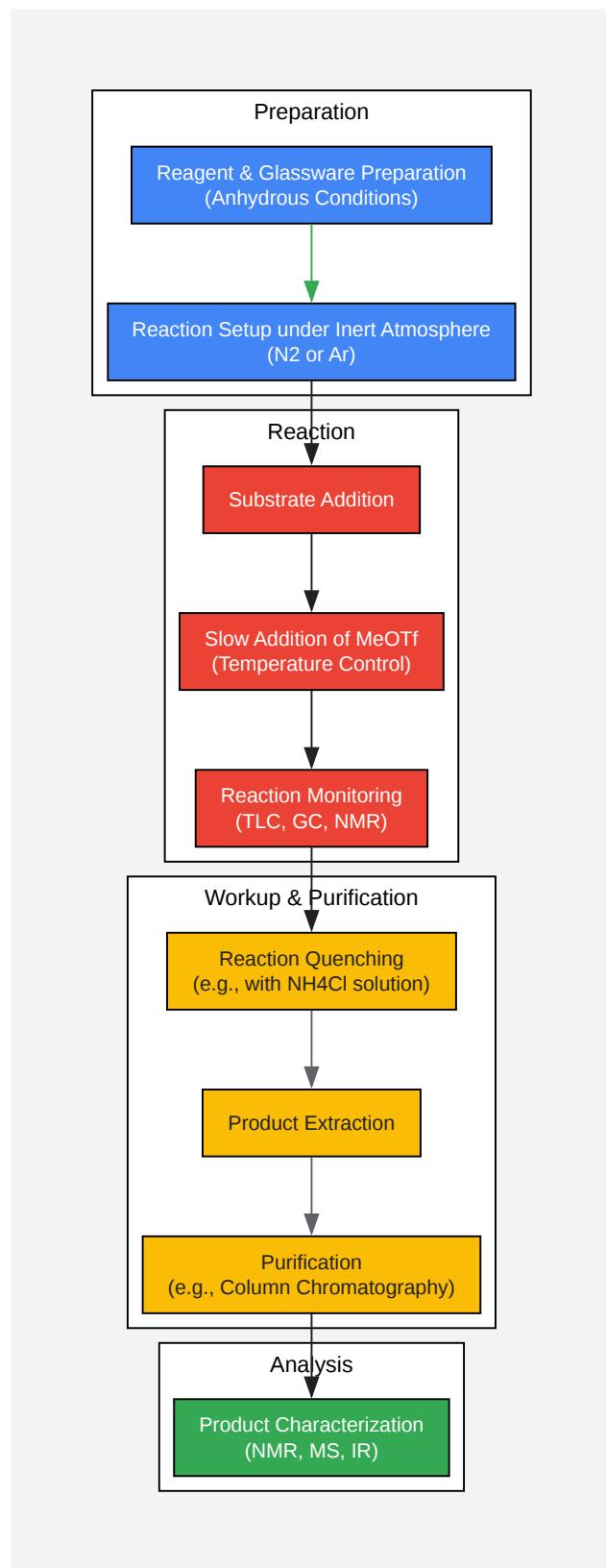
Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

- Instrument Calibration: Calibrate a refractometer using a standard liquid with a known refractive index.
- Sample Application: Place a few drops of methyl triflate onto the prism of the refractometer.
- Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: Read the refractive index value from the instrument's scale. The temperature at which the measurement is taken should be recorded.

Determination of Solubility


Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

- Visual Miscibility Test: In a test tube, add a small amount of methyl triflate to the solvent of interest (e.g., water, chloroform, ethyl acetate).
- Mixing: Gently agitate the mixture.
- Observation: Observe whether the methyl triflate dissolves to form a homogeneous solution or if it forms a separate layer, indicating insolubility. For water, hydrolysis should also be noted.[14][15]

Logical Workflow for Methylation Reactions

Given that methyl triflate is a powerful and hazardous chemical, a structured workflow is essential for its safe and effective use in methylation reactions. The following diagram illustrates a logical progression from preparation to product isolation.

[Click to download full resolution via product page](#)

Caption: A logical workflow for a typical methylation reaction using methyl triflate.

Conclusion

Methyl triflate is an indispensable reagent in modern organic chemistry. Its utility is matched by its hazardous nature, making a comprehensive understanding of its physical properties a critical aspect of laboratory safety and experimental success. This guide provides a consolidated resource of these properties and outlines the fundamental experimental procedures for their determination, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifechempharma.com [lifechempharma.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. Methyl Trifluoromethanesulfonate | 333-27-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]
- 9. tradeindia.com [tradeindia.com]
- 10. トリフルオロメタンスルホン酸メチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. トリフルオロメタンスルホン酸メチル ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methyl trifluoromethanesulfonate CAS#: 333-27-7 [m.chemicalbook.com]
- 13. chem21labs.com [chem21labs.com]
- 14. m.youtube.com [m.youtube.com]

- 15. alameda.edu [alameda.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Methyl Triflate (MeOTf)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1224126#physical-properties-of-methyl-triflate-meotf>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com